molecular formula C9H12N2O4 B11755359 (E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine

(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine

Cat. No.: B11755359
M. Wt: 212.20 g/mol
InChI Key: CNEKLFYQSNZQJD-YHYXMXQVSA-N
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Description

(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of three methoxy groups attached to the pyridine ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine typically involves the condensation of 2,5,6-trimethoxypyridine-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trimethoxypyridine: A precursor in the synthesis of (E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine.

    Hydroxylamine: A key reagent in the synthesis of the compound.

    Other Pyridine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both the hydroxylamine group and the trimethoxypyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(NZ)-N-[(2,5,6-trimethoxypyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H12N2O4/c1-13-7-4-6(5-10-12)8(14-2)11-9(7)15-3/h4-5,12H,1-3H3/b10-5-

InChI Key

CNEKLFYQSNZQJD-YHYXMXQVSA-N

Isomeric SMILES

COC1=C(N=C(C(=C1)/C=N\O)OC)OC

Canonical SMILES

COC1=C(N=C(C(=C1)C=NO)OC)OC

Origin of Product

United States

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